N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide

Description

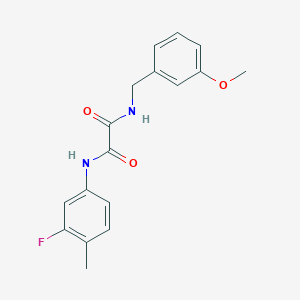

N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative with a molecular structure characterized by two distinct aromatic substituents: a 3-fluoro-4-methylphenyl group at the N1 position and a 3-methoxybenzyl group at the N2 position (Fig. 1). This compound has been investigated primarily in antiviral research, where it was synthesized as part of a broader effort to develop HIV-1 entry inhibitors targeting the CD4-binding site . Key physicochemical properties include a molecular weight of 434.18 g/mol (calculated) and a high HPLC purity of 96.1% . Its synthesis involves coupling of substituted aromatic amines with oxalyl chloride intermediates, yielding a diastereomeric mixture (1:1 ratio) with moderate efficiency (47% yield) .

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3/c1-11-6-7-13(9-15(11)18)20-17(22)16(21)19-10-12-4-3-5-14(8-12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWVCTGBIFGEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 3-fluoro-4-methylphenylamine with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of oxalyl chloride intermediate.

Step 2: Reaction of oxalyl chloride with 3-fluoro-4-methylphenylamine to form the corresponding amide.

Step 3: Coupling of the intermediate with 3-methoxybenzylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide linkage can be reduced to form amines.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

Reduction: Formation of primary or secondary amines from the amide linkage.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The fluoro and methoxy substituents can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s conformation, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Antiviral Oxalamides

Key Findings :

CYP4F11-Activated Inhibitors

Key Findings :

- Replacing the 3-fluoro-4-methylphenyl group (Compound 38) with 3-chloro-4-fluorophenyl (Compound 28) introduces stronger electron-withdrawing effects, which could influence enzyme binding .

- The 4-methoxyphenethyl group in Compounds 28 and 29 differs from the 3-methoxybenzyl group in Compound 38, suggesting divergent pharmacokinetic profiles due to alkyl chain length and substitution patterns .

Umami Flavoring Oxalamides

Key Findings :

- Unlike the antiviral Compound 38, flavoring oxalamides prioritize low toxicity and high metabolic clearance.

- The 3-methoxybenzyl group in Compound 38 contrasts with the 2,4-dimethoxybenzyl group in S336, highlighting how minor substituent changes drastically alter application (antiviral vs. flavoring) .

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 384.4 g/mol. Its structure includes a fluorinated aromatic system and an oxalamide linkage, which contribute to its lipophilicity and biological activity. The presence of the methoxy group is also significant for enhancing its interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors, including neurokinin-1 receptors, which are involved in pain perception and anxiety regulation. This interaction could lead to therapeutic effects in conditions like depression and nausea.

- Enzyme Inhibition : It may inhibit certain enzymes, modulating cellular activities such as proliferation and inflammation . The oxalamide linkage stabilizes the compound's conformation, facilitating these interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated groups have shown effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for related compounds suggest that modifications to the phenyl ring can enhance antimicrobial efficacy.

Anti-inflammatory Potential

The compound's anti-inflammatory activity has been investigated through various assays. Certain derivatives have demonstrated the ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses. Variations in substituents on the phenyl ring influence pro-/anti-inflammatory potential, indicating that this compound may similarly affect inflammatory pathways .

Synthesis and Production

The synthesis of this compound generally involves:

- Preparation of Oxalyl Chloride : This intermediate is crucial for forming the oxalamide linkage.

- Reaction with Amines : The reaction between 3-fluoro-4-methylphenylamine and 3-methoxybenzylamine occurs under anhydrous conditions to prevent hydrolysis, resulting in the final product.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Prepare oxalyl chloride from oxalic acid. |

| 2 | React oxalyl chloride with 3-fluoro-4-methylphenylamine to form an intermediate amide. |

| 3 | Couple the intermediate with 3-methoxybenzylamine to yield this compound. |

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neurokinin Receptor Antagonism : In vitro studies show that this compound can effectively antagonize neurokinin receptors, providing insights into its possible use in treating anxiety-related disorders.

- Antimicrobial Efficacy : Experimental data reveal that compounds with similar fluorinated structures exhibit promising antimicrobial activity against resistant bacterial strains, suggesting that this compound may possess similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.